molecular formula C17H26N6O2S B4978524 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine

Cat. No.: B4978524
M. Wt: 378.5 g/mol
InChI Key: ZTVZWRJSHDYUIO-UHFFFAOYSA-N
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Description

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a sulfur-containing reagent.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using a sulfonyl chloride reagent.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving a halopyrimidine and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve interactions with active sites, allosteric sites, or other binding domains.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but lacks the imidazole and methylsulfonyl groups.

    1-(2-Pyrimidyl)piperazine: This compound is a simpler derivative that lacks the imidazole and methylsulfonyl groups.

Uniqueness

2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the imidazole and methylsulfonyl groups, which can confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets.

Properties

IUPAC Name

2-[4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2S/c1-14(2)12-23-15(11-20-17(23)26(3,24)25)13-21-7-9-22(10-8-21)16-18-5-4-6-19-16/h4-6,11,14H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZWRJSHDYUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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